N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17748273
InChI: InChI=1S/C12H21N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h9-11,13H,2-8H2,1H3
SMILES:
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol

N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17748273

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
IUPAC Name N-(cyclohexylmethyl)-1-ethylpyrazol-4-amine
Standard InChI InChI=1S/C12H21N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h9-11,13H,2-8H2,1H3
Standard InChI Key GNUWWWLYNKXQKU-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NCC2CCCCC2

Introduction

N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Key Features:

  • Chemical Structure: The compound features a pyrazole ring substituted at the 4-position with an amine group and at the 1-position with an ethyl group. The cyclohexylmethyl group is attached to the nitrogen atom adjacent to the pyrazole ring.

  • Molecular Formula and Weight: The molecular formula is not explicitly provided, but the molecular weight is approximately 234.31 g/mol.

Synthesis Methods

The synthesis of N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine typically involves the condensation of cyclohexylmethyl amines with ethyl-substituted pyrazoles. Various solvents and catalysts can be used to optimize reaction rates and yields. Techniques like microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating methods.

Synthesis Steps:

  • Preparation of Starting Materials: Cyclohexylmethyl amine and ethyl-substituted pyrazole derivatives are prepared.

  • Condensation Reaction: The cyclohexylmethyl amine is condensed with the ethyl-substituted pyrazole under suitable conditions.

  • Purification: The product is purified using methods such as recrystallization or chromatography.

Biological Activities

N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine may exhibit pharmacological properties such as anti-inflammatory, analgesic, or anticancer activities. Its classification as a substituted pyrazole is significant for understanding its potential applications in drug development.

Potential Applications:

  • Anti-inflammatory: Similar pyrazole derivatives have shown activity against enzymes like cyclooxygenases, involved in inflammatory processes.

  • Anticancer: The compound's structure allows it to interact with various biological targets, potentially modulating enzymatic activities or receptor functions.

Research Findings

Research on pyrazole derivatives, including N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine, often involves quantitative structure–activity relationship (QSAR) models to understand how structural variations impact efficacy.

Future Directions:

  • In-depth Pharmacological Studies: Investigate its interaction with specific biological targets to understand its mechanism of action.

  • Structural Modifications: Explore modifications to enhance its efficacy and selectivity for therapeutic targets.

Given the current state of research, N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine holds significant potential for drug development, particularly in areas requiring anti-inflammatory or anticancer agents.

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